molecular formula C27H24Cl3NO7S B613601 Fmoc-4-sulfomethyl-Phe(Tce)-OH CAS No. 1146758-11-3

Fmoc-4-sulfomethyl-Phe(Tce)-OH

Cat. No.: B613601
CAS No.: 1146758-11-3
M. Wt: 612.91
InChI Key:
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Description

Fmoc-4-sulfomethyl-Phe(Tce)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfomethyl group. The Tce group is another protecting group used to safeguard functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-sulfomethyl-Phe(Tce)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.

    Introduction of the Sulfomethyl Group: The sulfomethyl group is introduced through a sulfonation reaction.

    Protection of the Carboxyl Group: The carboxyl group is protected using the Tce group.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of protection and deprotection efficiently. The reaction conditions are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfomethyl group can undergo oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfomethyl group to a methyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Deprotected amino acids ready for further reactions.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Chemical Probes: Utilized in the development of chemical probes for studying biological processes.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes by modified amino acids.

    Protein Engineering: Incorporated into proteins to study structure-function relationships.

Medicine

    Drug Development: Potential use in the development of peptide-based drugs.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Biotechnology: Employed in the production of synthetic peptides for research and therapeutic purposes.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Fmoc-4-sulfomethyl-Phe(Tce)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis, while the Tce group protects the carboxyl group. These protecting groups are removed under specific conditions to allow for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-OH: Lacks the sulfomethyl and Tce groups.

    Fmoc-4-methyl-Phe-OH: Contains a methyl group instead of a sulfomethyl group.

    Boc-4-sulfomethyl-Phe-OH: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

    Fmoc-4-sulfomethyl-Phe(Tce)-OH: is unique due to the presence of both the sulfomethyl and Tce groups, which provide additional functionalization options and protection during synthesis.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNUQPLTPOHMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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